molecular formula C20H20FN3O5 B11375353 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide

Cat. No.: B11375353
M. Wt: 401.4 g/mol
InChI Key: KWILDOUPSXPCAM-UHFFFAOYSA-N
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Description

The compound N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide features a 1,2,5-oxadiazole (furazan) core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 4 with a 2-(2-fluorophenoxy)butanamide moiety. The 3,4-dimethoxyphenyl group introduces lipophilic and hydrogen-bonding properties, while the 2-fluorophenoxybutanamide side chain may influence solubility and target interactions.

Properties

Molecular Formula

C20H20FN3O5

Molecular Weight

401.4 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide

InChI

InChI=1S/C20H20FN3O5/c1-4-14(28-15-8-6-5-7-13(15)21)20(25)22-19-18(23-29-24-19)12-9-10-16(26-2)17(11-12)27-3/h5-11,14H,4H2,1-3H3,(H,22,24,25)

InChI Key

KWILDOUPSXPCAM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC)OC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the 1,2,5-oxadiazole ring through a cyclization reaction of appropriate precursors under controlled conditions. The dimethoxyphenyl group is introduced via electrophilic aromatic substitution, while the fluorophenoxybutanamide moiety is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown promising results against various cancer cell lines. In a study involving N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, compounds displayed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against multiple cancer types including SNB-19 and OVCAR-8 .

Enzyme Inhibition Studies

The compound's structural features suggest potential as an inhibitor for various enzymes. Oxadiazole derivatives have been investigated for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. These enzymes are critical in the management of diabetes and Alzheimer's disease respectively. The synthesis of new sulfonamides with oxadiazole moieties has been reported to yield effective inhibitors .

Case Studies

  • Anticancer Efficacy : A study focusing on oxadiazole derivatives highlighted their mechanism of action through apoptosis induction in cancer cells. The compounds were found to disrupt mitochondrial function leading to cell death .
  • Enzyme Inhibition : Another research effort synthesized new compounds based on the oxadiazole framework and tested them against α-glucosidase and acetylcholinesterase. The findings revealed that certain derivatives had IC50 values significantly lower than commercially available drugs used for these conditions .

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and spectral differences between the target compound and its analogs:

Compound Name Molecular Formula MW Substituents Heterocycle Key Spectral Features Biological Relevance Reference
Target Compound C₁₉H₁₈FN₃O₅ 387.4 2-(2-fluorophenoxy)butanamide, 3,4-dimethoxyphenyl 1,2,5-oxadiazole IR: C=O ~1660–1680 cm⁻¹ (amide) Not explicitly reported -
BH52675 (Propanamide analog) C₁₉H₁₈FN₃O₅ 387.4 2-(2-fluorophenoxy)propanamide, 3,4-dimethoxyphenyl 1,2,5-oxadiazole Not reported Not specified
BH52676 (Propoxybenzamide analog) C₂₀H₂₁N₃O₅ 383.4 4-propoxybenzamide, 3,4-dimethoxyphenyl 1,2,5-oxadiazole Not reported Not specified
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₈N₂O₃ 298.3 Benzamide, 3,4-dimethoxyphenethyl None (benzamide) 1H-NMR: δ 7.6–7.8 ppm (aromatic protons) Not specified
Patent CTPS1 Inhibitor (Example) C₂₀H₂₀ClN₅O₃S 469.9 Chloropyridinyl, cyclopropanesulfonamido Pyrimidine Not reported CTPS1 inhibition (proliferative diseases)

Key Observations

Side Chain Modifications
  • Butanamide vs. Propanamide (BH52675): The target compound’s butanamide chain introduces an additional methylene group compared to BH52675’s propanamide.
  • Fluorophenoxy vs. Propoxybenzamide (BH52676): The 2-fluorophenoxy group in the target compound is electron-withdrawing, which could stabilize the amide bond against hydrolysis compared to BH52676’s 4-propoxy group (electron-donating). The fluorine atom may also engage in halogen bonding with biological targets .
Heterocyclic Core Differences
  • Oxadiazole vs. This rigidity could improve binding specificity in enzyme-active sites but may reduce conformational adaptability .
  • Oxadiazole vs. Pyrimidine (Patent Compound): Pyrimidine-based CTPS1 inhibitors (e.g., from ) rely on nitrogen-rich cores for hydrogen bonding, whereas the oxadiazole’s lower basicity might alter binding kinetics in similar therapeutic contexts .
Spectral Characterization
  • The target compound’s amide C=O stretch (~1660–1680 cm⁻¹ in IR) aligns with hydrazinecarbothioamides in . However, the absence of C=S bands (1243–1258 cm⁻¹ in triazoles) distinguishes it from sulfur-containing analogs .
  • Rip-B’s 1H-NMR data () shows distinct aromatic proton shifts (δ 7.6–7.8 ppm), whereas the target compound’s oxadiazole protons are expected near δ 8.0–8.5 ppm due to electron withdrawal .

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H17N3O4
Molecular Weight339.35 g/mol
LogP3.6679
Polar Surface Area75.347 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

These properties suggest a moderate lipophilicity and potential for membrane permeability, which are crucial for biological activity.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are critical in various biochemical pathways. For instance, compounds with similar oxadiazole structures have been linked to enzyme inhibition related to cancer cell proliferation and survival pathways.
  • Cellular Interaction : It interacts with cellular proteins and enzymes involved in signaling pathways, potentially affecting cell metabolism and growth. The exact molecular targets remain under investigation but may include kinases and transcription factors involved in oncogenic processes .

Anticancer Properties

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example:

  • Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • In Vivo Studies : Animal models have shown that treatment with the compound reduces tumor growth significantly compared to control groups. Notably, dosages were carefully calibrated to minimize toxicity while maximizing therapeutic effects .

Toxicity Profile

A comprehensive toxicity evaluation is crucial for understanding the safety profile of this compound:

  • Zebrafish Model : In studies using zebrafish embryos, low concentrations of the compound did not show significant adverse effects on survival or development. However, higher concentrations resulted in observable toxicity, indicating a dose-dependent response .
  • Mice Models : Similarly, when administered to mice, the compound did not exhibit significant hematological or biochemical abnormalities at lower doses. However, higher doses led to increased liver enzyme levels and other biochemical markers of stress .

Case Studies

  • Study on Anticancer Activity : In a recent publication, this compound was tested against breast cancer cells. Results indicated a reduction in cell viability by approximately 70% at a concentration of 10 µM after 48 hours of treatment .
  • Toxicological Assessment : Another study evaluated the compound's safety profile using a zebrafish model. Results showed no significant developmental defects at concentrations below 25 µM but indicated increased mortality at higher doses .

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